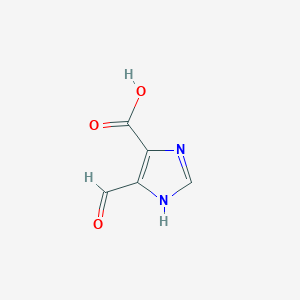

4-Formyl-1H-imidazole-5-carboxylic acid

Description

Significance of Imidazole (B134444) Scaffolds in Contemporary Organic Synthesis and Medicinal Chemistry

The imidazole nucleus is a cornerstone in modern organic synthesis and medicinal chemistry due to its unique electronic properties and versatile reactivity. ijprajournal.comnih.gov As an aromatic system, it possesses inherent stability, yet the presence of two nitrogen atoms provides sites for a variety of chemical transformations. sphinxsai.com This duality makes it an attractive building block for the synthesis of complex molecules.

In medicinal chemistry, the imidazole ring is a recurring motif in a multitude of biologically active compounds. researchgate.netbiomedpharmajournal.org Its ability to act as both a hydrogen bond donor and acceptor, as well as its capacity to coordinate with metal ions, allows for strong and specific interactions with biological targets such as enzymes and receptors. nih.gov This is evidenced by its presence in natural molecules like the amino acid histidine and the neurotransmitter histamine, as well as in a wide range of pharmaceuticals. The development of novel imidazole derivatives remains a significant focus for researchers aiming to create new therapeutic agents. researchgate.net

Early Research and Evolution of Knowledge on Imidazole-Based Carboxylic Acids and Formyl Derivatives

The history of imidazole itself dates back to the 1840s, with its first reported synthesis by German chemist Heinrich Debus in 1858 from glyoxal, formaldehyde (B43269), and ammonia (B1221849). ijprajournal.comnih.govwikipedia.org This fundamental discovery paved the way for the exploration of a vast family of imidazole derivatives.

The introduction of functional groups such as carboxylic acids and formyl (aldehyde) moieties onto the imidazole ring represented a significant advancement in the field. These groups not only modify the electronic properties and biological activity of the parent imidazole but also serve as versatile handles for further chemical modifications. Early methods for the synthesis of imidazole carboxylic acids often involved the oxidation of precursor molecules. For instance, imidazole-4,5-dicarboxylic acid could be prepared by the oxidation of benzimidazole (B57391). rsc.org

The development of synthetic routes to formyl-substituted imidazoles was another crucial step, providing access to key intermediates for the synthesis of more complex imidazole-based structures. The Vilsmeier-Haack reaction, for example, has been a widely used method for the formylation of various heterocyclic compounds, including imidazoles. The ability to selectively introduce these functional groups at different positions on the imidazole ring has been a continuous area of research, leading to a greater understanding of structure-activity relationships.

Current Research Landscape and Emerging Paradigms for 4-Formyl-1H-imidazole-5-carboxylic Acid

Current research on this compound appears to be focused on its role as a specialized building block in organic synthesis. While extensive studies on the biological activities of this specific molecule are not widely reported in recent literature, its structural features make it a valuable intermediate. The presence of both a carboxylic acid and a formyl group on the imidazole ring allows for orthogonal reactivity, meaning that each functional group can be reacted independently of the other.

This characteristic is highly desirable in the construction of complex molecular architectures, including those with potential pharmaceutical applications. For instance, the carboxylic acid can be converted into esters or amides, while the formyl group can participate in reactions such as reductive amination, Wittig reactions, or the formation of Schiff bases.

Recent patent literature suggests that related imidazole carboxylic acid and formyl imidazole derivatives are being explored for a variety of applications, including as herbicides and as intermediates in the synthesis of pharmaceuticals. While direct and extensive research on this compound itself may be limited, its value as a precursor to more complex and potentially bioactive molecules is an area of ongoing interest. The strategic placement of the formyl and carboxylic acid groups at the 4 and 5 positions of the imidazole ring provides a unique platform for the synthesis of highly substituted and functionally diverse imidazole derivatives.

Chemical Profile of this compound

A comprehensive understanding of a chemical compound requires a detailed examination of its structural, physical, and chemical properties. This section outlines the key characteristics of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₅H₄N₂O₃ |

| Molecular Weight | 140.10 g/mol |

| Appearance | Solid (form may vary) |

| CAS Number | 1321600-00-3 |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not widely available in the public domain and can vary depending on the purity and crystalline form of the compound.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the proton on the imidazole ring, the aldehyde proton, and the acidic proton of the carboxylic acid. The chemical shifts of these protons would be influenced by the electronic environment of the imidazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the five carbon atoms in the molecule, including the carbonyl carbons of the formyl and carboxylic acid groups, and the three carbons of the imidazole ring.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretches of both the aldehyde and the carboxylic acid, and the characteristic vibrations of the imidazole ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can provide further structural information.

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-1-3-4(5(9)10)7-2-6-3/h1-2H,(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYBJYEUFNDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617003 | |

| Record name | 5-Formyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321600-00-3 | |

| Record name | 5-Formyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profile of 4 Formyl 1h Imidazole 5 Carboxylic Acid

Reactions Specifically Involving the Formyl Group

The formyl group, an aldehyde, is characterized by its electrophilic carbon atom, making it susceptible to both oxidation and nucleophilic attack. This reactivity is central to many of the transformations of 4-formyl-1H-imidazole-5-carboxylic acid.

The formyl group of this compound can be selectively oxidized to a carboxyl group, yielding the corresponding imidazole-4,5-dicarboxylic acid. This transformation is a key step in the synthesis of various biologically active molecules and coordination polymers. nih.govresearchgate.netwalshmedicalmedia.com While direct oxidation of this compound is a plausible route, related methods often involve the oxidation of precursors like benzimidazoles. walshmedicalmedia.comgoogle.com For instance, imidazole-4,5-dicarboxylic acid can be prepared through the oxidation of benzimidazole (B57391) using reagents like potassium permanganate (B83412) or potassium dichromate. walshmedicalmedia.comgoogle.com Another documented process involves reacting imidazole (B134444) with formaldehyde (B43269), followed by treatment with nitric acid at elevated temperatures to produce imidazole-4,5-dicarboxylic acid. google.com The selective oxidation of a formyl group to a carboxylic acid is a well-established transformation in organic chemistry, often achieved using various oxidizing agents under controlled conditions to avoid side reactions. mdpi.comrsc.org This conversion results in the highly functionalized imidazole-4,5-dicarboxylic acid, a valuable intermediate for pharmaceuticals and materials science. nih.govresearchgate.netgoogle.com

The formyl group can undergo reduction to a primary alcohol (hydroxymethyl group), yielding 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid. This reaction transforms the electron-withdrawing aldehyde into a hydroxymethyl group, significantly altering the molecule's electronic properties and potential for further functionalization, such as etherification or esterification at the newly formed alcohol. This type of reduction is a fundamental reaction in organic synthesis. For related imidazole compounds, processes have been developed for the synthesis of hydroxymethyl derivatives. For example, 2-butyl-4-hydroxymethyl imidazole is synthesized from an amidine hydrochloride and dihydroxyacetone. lookchem.com The reduction of the formyl group is typically accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which are standard reagents for converting aldehydes to alcohols. youtube.com

The electrophilic carbon of the formyl group is a prime target for nucleophilic addition reactions. masterorganicchemistry.com A prominent example of this reactivity is the condensation with primary amines to form Schiff bases (or imines). wjpsonline.comnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, typically under mild acidic catalysis, to form a new carbon-nitrogen double bond. wjpsonline.comcore.ac.uk

The general mechanism involves two key steps:

Carbinolamine Formation : The amine acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. youtube.comwjpsonline.com

Dehydration : The carbinolamine is then dehydrated (loses a molecule of water) to form the stable imine product. This step is often the rate-determining step and is catalyzed by acid. wjpsonline.com

Schiff bases derived from imidazole aldehydes are valuable intermediates in the synthesis of various heterocyclic systems and have applications in coordination chemistry and medicinal chemistry. unibuc.roderpharmachemica.com The formation of a Schiff base from an aldehyde is a reversible reaction, and the stability of the resulting imine can vary; those with aromatic substituents are generally more stable due to conjugation. wjpsonline.com

The formyl group of this compound is a suitable electrophile for Knoevenagel condensation reactions. wikipedia.org This reaction is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with an active hydrogen compound (a compound with a CH₂ or CHR group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst, such as an amine like piperidine. wikipedia.orgacs.org

The product of a Knoevenagel condensation is typically an α,β-unsaturated compound. wikipedia.org The mechanism involves the deprotonation of the active hydrogen compound by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. organic-chemistry.org This is followed by a dehydration step to yield the final condensed product. wikipedia.org When one of the activating groups on the nucleophile is a carboxylic acid, the reaction can be followed by decarboxylation, a variant known as the Doebner modification. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for forming new carbon-carbon bonds and synthesizing complex unsaturated molecules from the imidazole aldehyde scaffold.

Reactions Specifically Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the imidazole ring offers a different set of reactive possibilities, primarily centered on the acidic proton and the carbonyl carbon of the carboxyl group itself.

The carboxylic acid group can be converted into an ester through various esterification methods. This transformation is crucial for modifying the polarity and solubility of the molecule and for protecting the carboxylic acid during subsequent reactions. Ester derivatives of imidazole carboxylic acids are important intermediates in the synthesis of more complex molecules, including pharmaceuticals. nih.govnih.gov

Common methods for esterification include:

Fischer Esterification : Reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reaction with Thionyl Chloride : A patent for a related imidazole derivative describes converting the carboxylic acid to an acid chloride using thionyl chloride, which then readily reacts with an alcohol (e.g., ethanol) to form the corresponding ester in high yield.

Mild Esterification Methods : Milder methods, such as those based on the Garegg-Samuelsson reaction, utilize reagents like phosphines, iodine, and imidazole to facilitate the selective esterification of carboxylic acids. nih.gov

The resulting esters, such as ethyl 1,5-diaryl-1H-imidazole-4-carboxylates, can be readily hydrolyzed back to the parent carboxylic acid if needed, making esterification an effective protective strategy. nih.gov

Amidation Reactions Leading to Carboxamide Derivatives

The carboxylic acid functional group of this compound readily undergoes amidation to furnish a variety of carboxamide derivatives. These reactions are pivotal in medicinal chemistry for the synthesis of compounds with potential therapeutic applications. For instance, a series of 5-formyl-1H-imidazole-4-carboxamides were synthesized and evaluated as potent inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. researchgate.net The general approach involves the activation of the carboxylic acid, often by conversion to an acid chloride, followed by reaction with a primary or secondary amine. researchgate.net

The synthesis of these carboxamides can be achieved through various coupling reagents. One common method involves treating the carboxylic acid with thionyl chloride to form the more reactive acyl chloride intermediate. This intermediate is then reacted with the desired amine to yield the corresponding amide. researchgate.net Other coupling agents and protocols common in peptide synthesis can also be employed to facilitate this transformation, often under mild conditions to preserve the integrity of the formyl group and the imidazole ring. rsc.orgresearchgate.net

The resulting 4-formyl-1H-imidazole-5-carboxamide scaffold serves as a versatile platform for further chemical modifications. The formyl group can be engaged in subsequent reactions, and the amide nitrogen can bear a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net

Table 1: Examples of Amidation Reactions of this compound Derivatives

| Amine Reactant | Coupling Method | Product | Application | Reference |

|---|---|---|---|---|

| Various amines | Acyl chloride formation | 5-Formyl-1H-imidazole-4-carboxamides | HIV-1 integrase inhibitors | researchgate.net |

| Primary/secondary amines | General peptide coupling | N-substituted-4-formyl-1H-imidazole-5-carboxamides | Medicinal chemistry scaffolds | rsc.orgresearchgate.net |

Decarboxylation Studies and Pathways

The decarboxylation of imidazole-4-carboxylic acids, including derivatives like this compound, is a reaction of significant interest, particularly in the context of generating N-heterocyclic carbenes and other reactive intermediates. Generally, the decarboxylation of 5-aminoimidazole-4-carboxylic acids has been studied, revealing that the reaction proceeds through a first-order mechanism involving both the acidic and zwitterionic forms of the molecule, while the anionic form is stable and does not undergo decarboxylation. rsc.org

Kinetic studies on related compounds, such as 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate, have provided insights into the mechanism. rsc.org The decarboxylation of these compounds can be influenced by factors such as pH and the presence of catalysts. rsc.orgrsc.org For instance, evidence suggests catalysis by hydrogen ions at low pH. rsc.org

While specific studies focusing solely on the decarboxylation of this compound are not extensively detailed in the provided results, the principles governing the decarboxylation of structurally similar imidazole carboxylic acids are applicable. The presence of the electron-withdrawing formyl group at the adjacent position would likely influence the electronic properties of the imidazole ring and, consequently, the stability of the carboxylate group and the intermediates formed during decarboxylation. Further research is needed to fully elucidate the specific pathways and conditions for the decarboxylation of this particular compound.

Reactivity of the Imidazole Nitrogen Atoms

N-Alkylation and N-Acylation Reactions

The imidazole ring of this compound possesses two nitrogen atoms, both of which are potential sites for N-alkylation and N-acylation reactions. The regioselectivity of these reactions is influenced by the electronic and steric environment of each nitrogen atom, as well as the reaction conditions.

N-Alkylation: N-alkylation of imidazoles is a well-established transformation, typically proceeding via nucleophilic substitution with alkyl halides or other alkylating agents. beilstein-journals.orgresearchgate.netresearchgate.net For this compound, the presence of two different ring nitrogens can lead to a mixture of N1 and N3 alkylated products. The carboxylate and formyl groups can influence the nucleophilicity of the adjacent nitrogen atoms. For instance, in related 1-hydroxyimidazoles, alkylation has been observed to occur selectively at the oxygen of the hydroxy group rather than the ring nitrogen. researchgate.net To achieve selective N-alkylation, one of the nitrogen atoms can be protected, or specific reaction conditions can be employed to favor one isomer over the other.

N-Acylation: N-acylation of imidazoles is another important functionalization reaction. researchgate.net Reagents like acyl chlorides or anhydrides can be used to introduce an acyl group onto one of the imidazole nitrogens. The use of N-acylimidazoles as acylating agents themselves highlights the reactivity of this functional group. researchgate.net The choice of acylating agent and reaction conditions can control the outcome of the reaction. For this compound, the carboxylic acid group may need to be protected (e.g., as an ester) prior to N-acylation to avoid competing reactions.

Table 2: General Conditions for N-Alkylation and N-Acylation of Imidazoles

| Reaction Type | Reagent | General Conditions | Potential Products | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides | Base (e.g., K2CO3), solvent (e.g., toluene) | N1- and/or N3-alkylated imidazoles | beilstein-journals.orgresearchgate.netresearchgate.net |

| N-Acylation | Acyl chlorides, Anhydrides | Base, aprotic solvent | N1- and/or N3-acylated imidazoles | researchgate.net |

Electrophilic Substitution Reactions at the Imidazole Ring Positions

The imidazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the presence of two electron-withdrawing groups, the formyl and carboxylic acid moieties, in this compound significantly deactivates the ring towards electrophilic attack. The positions most susceptible to substitution in an unsubstituted imidazole are C2, C4, and C5. In this case, with C4 and C5 already substituted, any potential electrophilic substitution would likely target the C2 position.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The harsh conditions often required for these reactions (e.g., strong acids) could potentially lead to degradation of the starting material, particularly the formyl group. For instance, the Vilsmeier-Haack reaction, which is a method for formylation, can also lead to chlorination at the imidazole ring under certain conditions. researchgate.netgoogle.com This suggests that electrophilic halogenating reagents could potentially react with the imidazole core, although the deactivating nature of the existing substituents would make this challenging.

Due to the highly deactivated nature of the imidazole ring in this compound, electrophilic substitution reactions are not expected to be facile. Specific and tailored reaction conditions would likely be necessary to achieve any substitution at the C2 position.

Multi-Component Reactions and Heterocyclic Annulations Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.comsemanticscholar.org The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid group, makes it a potentially valuable substrate for such reactions.

The formyl group can participate in a variety of MCRs, such as the Biginelli, Hantzsch, or Ugi reactions, by acting as the aldehyde component. mdpi.com For example, it could react with a β-ketoester and urea (B33335) or thiourea (B124793) in a Biginelli-type reaction to form a dihydropyrimidinone fused to the imidazole ring. Similarly, it could undergo a Hantzsch-like condensation with two equivalents of a β-dicarbonyl compound and an amine.

The carboxylic acid functionality can also be incorporated into MCRs, for instance, in Passerini or Ugi reactions. mdpi.com In a Ugi reaction, the carboxylic acid, an amine, an aldehyde (the formyl group of the starting material), and an isocyanide would combine to form an α-acylamino amide derivative.

Furthermore, the dual functionality of this compound allows for its use in heterocyclic annulations. The formyl and carboxylic acid groups can react with appropriate bifunctional reagents to construct new fused heterocyclic rings. For example, reaction with a 1,2-diamine could lead to the formation of a fused pyrazine (B50134) ring, while reaction with hydrazine (B178648) could yield a fused pyridazinone system. The reactivity of the imidazole nitrogens also opens up possibilities for annulation reactions, leading to the formation of various fused imidazole systems. medcraveonline.com

While specific examples utilizing this compound in MCRs and heterocyclic annulations were not found in the search results, its structural features strongly suggest its potential as a versatile building block in these types of transformations.

Mechanistic Studies and Reaction Kinetics of 4 Formyl 1h Imidazole 5 Carboxylic Acid

Elucidation of Detailed Reaction Mechanisms in Synthetic Pathways

The synthesis of 4-Formyl-1H-imidazole-5-carboxylic acid is not typically a single-step process but rather a multi-step sequence requiring careful control of regioselectivity. The mechanisms of key reactions that can be employed to construct this specific substitution pattern are detailed below.

Cycloaddition Followed by Formylation and Hydrolysis: A common strategy involves the initial construction of an imidazole-5-carboxylate ester, followed by formylation and subsequent hydrolysis. One such approach is the reaction between an imidoyl chloride and ethyl isocyanoacetate. researchgate.netmdpi.com

The proposed mechanism for this cycloaddition begins with the base-catalyzed deprotonation of ethyl isocyanoacetate to form a nucleophilic anion. mdpi.com This anion then attacks the electrophilic carbon of the imidoyl chloride's C=N double bond. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the ester carbonyl group, followed by elimination and tautomerization, yields the substituted imidazole (B134444) ring. mdpi.com

Once the ethyl 4-imidazole-5-carboxylate core is formed, the formyl group can be introduced at the C4 position using the Vilsmeier-Haack reaction. rsc.org This classic formylation method involves the reaction of a polar aprotic solvent like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich imidazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. The resulting intermediate subsequently eliminates HCl and is hydrolyzed during workup to yield the 4-formyl derivative. The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under acidic or basic conditions. youtube.com

Alternative Synthetic Routes: Other synthetic strategies for the imidazole core include the well-established Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). organic-chemistry.org Adapting this for the target molecule would be complex, likely requiring a dicarbonyl, a formaldehyde (B43269) equivalent, and a glyoxylic acid derivative, followed by subsequent oxidation/reduction steps to achieve the desired functional groups. Modern methods also utilize copper-catalyzed cycloadditions between different isocyanides or formal [4+1] cycloamination reactions to produce imidazole-4-carboxylic acid derivatives. organic-chemistry.orgresearchgate.net

Kinetic Investigations of Key Functional Group Interconversions

The kinetics of the reactions involving the formyl and carboxylic acid groups are crucial for optimizing synthetic yields and understanding the compound's reactivity profile. While kinetic data specific to this compound is not extensively published, studies on related imidazole systems provide valuable insights.

Kinetics of Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a cornerstone for introducing the formyl group. Kinetic studies on the formylation of various heterocyclic compounds have shown that the reaction typically follows second-order kinetics, being first-order with respect to both the substrate (the imidazole derivative) and the Vilsmeier reagent. rsc.orgjocpr.com The reaction is noted to be highly selective but can be slow; however, the rate can be significantly enhanced through micellar catalysis. rsc.orgwisdomlib.org The rate is also sensitive to the solvent and the specific amide used to generate the reagent. rsc.org

| Reaction | Kinetic Profile | Influencing Factors | Reference |

| Vilsmeier-Haack Formylation | Second-order overall (First-order in substrate, first-order in V.H. reagent) | Solvent polarity, nature of amide, micellar catalysis | rsc.orgjocpr.comrsc.org |

| Base-Catalyzed Ester Hydrolysis | Second-order overall (First-order in ester, first-order in base) | pH, temperature, nucleophilicity of catalyst | youtube.comrsc.org |

| Imidazole-Catalyzed Oxidation | Complex; depends on oxidant and substrate | Solvent polarity, catalyst concentration | researchgate.net |

Kinetics of Ester Hydrolysis: The conversion of an imidazole-5-carboxylate ester to the final carboxylic acid is a critical functional group interconversion. The hydrolysis of esters can be catalyzed by acids or bases. youtube.com Notably, the imidazole ring itself can act as a potent nucleophilic catalyst in ester hydrolysis, particularly for activated esters like phenyl acetates. rsc.orgyoutube.com The mechanism involves the nucleophilic attack of the imidazole nitrogen on the ester's carbonyl carbon, forming a reactive N-acylimidazolium intermediate. youtube.comyoutube.com This intermediate is then rapidly hydrolyzed by water to release the carboxylic acid and regenerate the imidazole catalyst. The reaction of imidazole with phenyl trifluoroacetates has been shown to proceed via general base catalysis. rsc.org

Kinetics of Formyl Group Oxidation: The oxidation of the formyl group to a carboxylic acid is another key transformation. Imidazole and its derivatives have been shown to catalyze the oxidation of various substrates using organic peroxides like m-chloroperoxybenzoic acid (MCPBA). researchgate.net The kinetics of these reactions are complex, with the catalytically active species proposed to be an adduct between the peroxide and the imidazole. researchgate.net Furthermore, computational studies on the atmospheric oxidation of imidazole by OH radicals have determined rate constants and free energy barriers, providing a theoretical framework for the kinetics of such processes. acs.orgrsc.org For instance, the reaction of imidazole with OH radicals is very fast, with calculated rate constants around 5.65 × 10⁹ M⁻¹ s⁻¹ at 298 K. acs.org

Studies on Tautomerism and Prototropic Equilibria within the Imidazole Ring System

The imidazole ring is characterized by prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the ring. For this compound, this results in a dynamic equilibrium between two principal annular tautomers.

Annular Tautomerism: The two major tautomers in equilibrium are:

Tautomer A: this compound

Tautomer B: 5-Formyl-1H-imidazole-4-carboxylic acid

This equilibrium is crucial as the two tautomers, while structurally similar, are not identical and may exhibit different chemical and physical properties, including binding affinities in biological systems. The position of this equilibrium is dictated by the electronic effects of the substituents. Both the formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing. Their relative positions influence the acidity of the N-H proton and the basicity of the sp²-hybridized nitrogen atom. Computational studies on substituted azoles, such as triazoles, demonstrate that the stability of different tautomers is highly dependent on the nature and position of the substituents and their interactions with the heterocyclic ring. researchgate.netresearchgate.net For instance, electron-withdrawing groups have been shown to stabilize specific tautomeric forms. researchgate.net

| Tautomer Name | Structure | Key Features |

| This compound | Imidazole ring with a formyl group at C4 and a carboxylic acid at C5. The movable proton is on a nitrogen adjacent to the carboxyl-substituted carbon. | |

| 5-Formyl-1H-imidazole-4-carboxylic acid | Imidazole ring with a formyl group at C5 and a carboxylic acid at C4. The movable proton is on a nitrogen adjacent to the formyl-substituted carbon. |

Integrated Computational and Experimental Approaches for Reaction Pathway Analysis

Modern chemical research heavily relies on the synergy between experimental synthesis and computational modeling to analyze reaction pathways. This integrated approach is particularly powerful for complex heterocyclic systems like substituted imidazoles. researchgate.netmdpi.com

Computational Modeling (DFT): Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms and molecular properties. sciencepublishinggroup.comnih.gov For a molecule like this compound, DFT calculations can be used to:

Map Reaction Pathways: By calculating the energies of reactants, transition states, and products, computational models can predict activation energy barriers and reaction enthalpies. This allows for the comparison of different potential synthetic routes and the identification of the most energetically favorable pathway. researchgate.netacs.org

Analyze Tautomer Stability: The relative Gibbs free energies of different tautomers can be calculated to predict their equilibrium populations in the gas phase or in solution using models like the Polarizable Continuum Model (PCM). researchgate.netnih.gov

Predict Reactivity: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps identify the electron-donating and electron-accepting capabilities of the molecule. nih.gov Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, predicting sites for electrophilic or nucleophilic attack. researchgate.netnih.gov

| Computational Parameter | Information Provided | Application to this compound | Reference |

| Activation Energy (ΔG‡) | The energy barrier for a reaction; determines reaction rate. | Predicts feasibility of synthetic steps (e.g., Vilsmeier-Haack) and interconversions. | researchgate.netacs.org |

| HOMO/LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity of the imidazole derivative. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Identifies nucleophilic (N atoms) and electrophilic (carbonyl carbons) centers. | researchgate.net |

| Relative Gibbs Energy (ΔG) | The relative stability of isomers or tautomers. | Predicts the dominant tautomer in the 4-formyl vs. 5-formyl equilibrium. | researchgate.net |

Experimental Validation: Computational predictions are validated and refined by experimental data. Synthesis of the target compound and its derivatives, followed by characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, provides the ground truth. researchgate.net For example, the structure of the synthesized compound confirms the predicted regioselectivity of a reaction. NMR spectroscopy can be used to study tautomeric equilibria in solution, providing data that can be directly compared with the calculated relative stabilities of the tautomers. researchgate.net Kinetic experiments provide rate constants that can be compared with those derived from calculated activation energies, offering a comprehensive understanding of the reaction dynamics. acs.org This iterative cycle of prediction and validation accelerates the development of efficient synthetic routes and deepens the fundamental understanding of the molecule's chemical behavior.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4 Formyl 1h Imidazole 5 Carboxylic Acid

High-Resolution Structural Elucidation Techniques

High-resolution spectroscopic methods are indispensable for determining the precise molecular architecture of 4-Formyl-1H-imidazole-5-carboxylic acid. These techniques probe the nuclear and electronic environments within the molecule, offering detailed insights into its connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The imidazole (B134444) ring proton (C2-H) would likely appear as a singlet in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the electron-withdrawing nature of the adjacent nitrogen atoms. The formyl proton (-CHO) is anticipated to be highly deshielded, resonating at a characteristic chemical shift between δ 9.5 and 10.5 ppm. The protons of the carboxylic acid (-COOH) and the imidazole N-H are generally broad singlets and their chemical shifts can vary significantly depending on the solvent and concentration, but they are typically found in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of δ 185-195 ppm, while the carboxylic acid carbonyl carbon would likely appear between δ 160-170 ppm. The carbons of the imidazole ring (C2, C4, and C5) would resonate in the aromatic region, with their specific shifts influenced by the attached functional groups.

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment of the ¹H and ¹³C signals. An HMBC experiment, for instance, would show correlations between the formyl proton and the C4 and C5 carbons of the imidazole ring, confirming their connectivity.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole C2-H | 7.5 - 8.5 | Singlet |

| Formyl -CHO | 9.5 - 10.5 | Singlet |

| Carboxylic Acid -COOH | Variable (Broad) | Singlet |

| Imidazole N-H | Variable (Broad) | Singlet |

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | |

| Formyl C=O | 185 - 195 | |

| Carboxylic Acid C=O | 160 - 170 | |

| Imidazole C2 | ~135 - 145 | |

| Imidazole C4 | ~125 - 135 | |

| Imidazole C5 | ~130 - 140 | |

| Predicted NMR data is based on analogous imidazole compounds and general chemical shift principles. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, which is often superimposed on the N-H stretching vibration of the imidazole ring. A strong, sharp absorption peak corresponding to the C=O stretching of the formyl group would likely appear around 1680-1700 cm⁻¹. The C=O stretching of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would give rise to absorptions in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The imidazole ring vibrations are often strong in the Raman spectrum. The symmetric C=O stretching vibrations may also be observed.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Imidazole) | Stretching | ~3100 - 3200 |

| C=O (Formyl) | Stretching | ~1680 - 1700 |

| C=O (Carboxylic Acid) | Stretching | ~1700 - 1725 |

| C=N / C=C (Imidazole) | Stretching | ~1400 - 1600 |

| Expected IR data is based on characteristic vibrational frequencies of functional groups found in similar molecules. |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and a carboxyl group (•COOH, M-45). libretexts.org The formyl group can be lost as a formyl radical (•CHO, M-29).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. This is crucial for confirming the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the analysis of the compound within a complex mixture, providing both separation and identification capabilities. This is particularly useful for purity assessment and metabolite identification in biological studies.

While no specific crystal structure for this compound is readily available in the public domain, X-ray crystallography remains the gold standard for the unambiguous determination of the solid-state structure of a molecule. If suitable crystals can be grown, this technique can provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and imidazole N-H groups, which are crucial for understanding the solid-state properties of the compound. For instance, crystal structures of related imidazole derivatives often show extensive hydrogen-bonding networks. rsc.orgmdpi.com

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for the purification and quantitative analysis of this compound, ensuring the quality and reliability of research findings.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, quantification, and purification of this compound.

Quantitative Analysis: For quantitative analysis, a reverse-phase HPLC method would likely be employed. sielc.com A C18 column is a common choice for the separation of polar aromatic compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to achieve good separation and peak shape. Detection is commonly performed using a UV detector, as the imidazole ring is chromophoric.

Purification: Preparative HPLC, using a larger column and higher flow rates, can be used to purify larger quantities of the compound. The fractions containing the pure compound are collected, and the solvent is subsequently removed. The purity of the collected fractions can be assessed by analytical HPLC.

| Parameter | Typical Conditions |

| Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., ~230-280 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| The presented HPLC method is a representative example for the analysis of imidazole carboxylic acids and may require optimization for this compound. |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. However, due to the low volatility of this compound, which stems from its polar carboxylic acid and imidazole functional groups, direct GC analysis is challenging. To overcome this, a derivatization step is necessary to convert the non-volatile analyte into a more volatile derivative suitable for GC analysis.

Derivatization for Enhanced Volatility:

A common strategy for the GC analysis of polar compounds like imidazole carboxylic acids is to derivatize the polar functional groups. For this compound, both the carboxylic acid and the imidazole N-H group are targets for derivatization. A frequently employed method involves reaction with a reagent like isobutyl chloroformate in the presence of a base such as pyridine. uvic.ca This reaction converts the carboxylic acid into a less polar, more volatile ester and can also derivatize the imidazole nitrogen, significantly improving the compound's chromatographic behavior.

Impurity Profiling by GC-Mass Spectrometry (GC-MS):

The profiling of impurities is a critical aspect of pharmaceutical development and manufacturing, with regulatory bodies like the International Conference on Harmonisation (ICH) setting stringent limits on acceptable impurity levels. nih.govyoutube.comresearchgate.net GC coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the detection, identification, and quantification of volatile and semi-volatile impurities in starting materials and active pharmaceutical ingredients (APIs). nih.govyoutube.com

In the context of this compound, GC-MS analysis of its volatile derivatives can be used to identify and quantify impurities that may have arisen during synthesis or degradation. These impurities could include residual starting materials, by-products, or degradation products. The high sensitivity of GC-MS allows for the detection of impurities at trace levels. nih.gov

The process involves separating the derivatized sample on a GC column, often a capillary column with a stationary phase like Carbowax 20M or Rxi-5MS, which are suitable for polar analytes. libretexts.orgyoutube.com As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a spectral library or through interpretation of its fragmentation pattern. The retention time in the gas chromatogram serves as an additional identifier for known impurities.

Below is a hypothetical data table illustrating the type of results that could be obtained from a GC-MS impurity analysis of a derivatized this compound sample.

Table 1: Hypothetical GC-MS Impurity Profile of Derivatized this compound

| Retention Time (min) | Detected Ion (m/z) | Tentative Identification | Concentration (µg/mL) |

| 7.85 | 198 | Derivatized this compound | Major Peak |

| 6.52 | 154 | Derivatized Imidazole-4-carboxylic acid | 0.85 |

| 9.11 | 226 | Derivatized Dicarboxylic acid impurity | 0.42 |

| 10.34 | 182 | Unknown Impurity 1 | 0.15 |

This table is for illustrative purposes and does not represent actual experimental data.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Assessment

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid analytical technique used extensively in synthetic chemistry for monitoring the progress of reactions, identifying compounds, and assessing the purity of a sample. libretexts.org Its application is particularly valuable in the synthesis and purification of heterocyclic compounds like this compound.

Reaction Monitoring:

During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. youtube.com By spotting small aliquots of the reaction mixture onto a TLC plate alongside the starting material standards, a chemist can visually assess the reaction's progress. youtube.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. This allows for the timely quenching of the reaction, potentially preventing the formation of by-products.

Qualitative Assessment and Purity:

TLC provides a quick qualitative assessment of the purity of a sample of this compound. A pure compound should ideally appear as a single spot on the TLC plate after development and visualization. The presence of multiple spots suggests the presence of impurities.

The choice of the mobile phase (eluent) is crucial for achieving good separation. For polar, acidic compounds like this compound, a mixture of a polar organic solvent (e.g., ethyl acetate, methanol) and a less polar solvent (e.g., hexane, dichloromethane) is often used. nih.govderpharmachemica.com Due to the carboxylic acid group, "tailing" of the spot on the silica (B1680970) gel plate is a common issue, which arises from strong interactions with the acidic silica gel. researchgate.net This can be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase, which helps to produce more defined, compact spots. researchgate.net

Visualization of the spots on the TLC plate can be achieved using methods such as UV light, as the imidazole ring is UV-active, or by staining with a developing agent like iodine vapor. uvic.cayoutube.com

The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). libretexts.org

Table 2: Example TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Hexane : Acetic Acid (7:3:0.1 v/v/v) |

| Visualization | UV light (254 nm) |

| Analyte | This compound |

| Expected Rf | ~0.4 (This value is illustrative) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This technique provides the mass percentages of the constituent elements, which are then used to determine the empirical formula of the compound. For newly synthesized compounds like this compound, elemental analysis is a crucial step in structural characterization, serving to validate the proposed molecular formula. nih.govresearchgate.netneuroquantology.com

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified. The results are presented as the percentage by weight of each element in the sample.

For this compound, the molecular formula is C₅H₄N₂O₃. The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. The experimentally determined values from the elemental analysis should be in close agreement with these theoretical values, typically within a margin of ±0.4%, to confirm the empirical formula and the purity of the sample.

Table 3: Elemental Analysis Data for this compound (C₅H₄N₂O₃)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 38.47 | 38.51 |

| Hydrogen (H) | 2.58 | 2.61 |

| Nitrogen (N) | 17.95 | 17.91 |

The "Found (%)" values are representative and typical for a pure sample.

Computational Chemistry and Theoretical Investigations of 4 Formyl 1h Imidazole 5 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic properties of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying systems ranging from small molecules to large biological complexes. researchgate.net For 4-Formyl-1H-imidazole-5-carboxylic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and predict a variety of ground-state properties. nih.govnih.gov

Key properties derived from DFT studies include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles for the lowest energy structure.

Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govorientjchem.org For this compound, negative potential is expected around the oxygen atoms of the carboxyl and formyl groups and the nitrogen atoms of the imidazole (B134444) ring, indicating sites prone to electrophilic attack. nih.govorientjchem.org

Thermodynamic Parameters: Properties such as enthalpy of formation, dipole moment, and vibrational frequencies can be calculated to understand the molecule's stability and spectroscopic characteristics. orientjchem.org

Table 1: Typical Ground State Properties of Imidazole Derivatives Calculated by DFT

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides foundational data for all other calculations. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical stability and kinetic reactivity. nih.gov |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps understand electrostatic interactions and reactivity sites. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visual map of the electrostatic potential on the molecule's surface. | Identifies sites for nucleophilic and electrophilic attack. nih.gov |

This table presents typical parameters obtained from DFT calculations on imidazole-related compounds as described in the literature. nih.govnih.govorientjchem.org

This compound possesses rotatable single bonds, primarily concerning the orientation of the formyl (-CHO) and carboxylic acid (-COOH) groups relative to the imidazole ring. Conformational analysis involves systematically exploring these rotations to identify all possible stable conformers (isomers that can be interconverted by rotation around single bonds) and determining their relative energies.

Quantum chemical methods like DFT are used to calculate the energy of each conformation. By comparing these energies, the most stable, lowest-energy conformer can be identified. This is crucial as the biological activity of a molecule is often dictated by its preferred three-dimensional shape, which determines how it fits into a biological target's binding site. The analysis would also identify transition states between conformers, providing insight into the energy barriers for rotation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study:

Conformational Flexibility: How the molecule's shape changes over time in a solution, including transitions between different stable conformations.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule's formyl, carboxyl, and imidazole groups and the surrounding water molecules.

Interaction Dynamics: When complexed with a biological target, MD simulations can reveal the stability of the binding pose, the dynamics of key interactions, and the role of water molecules in the binding site.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). arabjchem.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. researchgate.netdoi.org

Derivatives of the 1H-imidazole-4,5-dicarbonyl scaffold have been identified as inhibitors of the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75, representing a promising allosteric inhibition strategy against HIV. nih.govresearchgate.net Molecular docking studies have been crucial in understanding how these compounds bind to HIV-1 integrase.

In a study on 5-formyl-1H-imidazole-4-carboxamide analogues, which are closely related to this compound, docking simulations revealed a specific binding mode at the integrase–LEDGF/p75 interaction interface. researchgate.net The analysis showed that the compound's carboxylate oxygens form critical hydrogen bonds with the backbone amide hydrogens of integrase residues Glu170 and His171. researchgate.net An additional hydrogen bond was observed between the imidazole NH group and the side chain hydroxyl of Thr174. researchgate.net Furthermore, the aniline (B41778) group of the docked compound settled into a hydrophobic pocket created by integrase residues Thr125, Ala128, Trp131, Trp132, and Gln168. researchgate.net These specific interactions anchor the inhibitor in the binding site, preventing the natural interaction with LEDGF/p75 and thus inhibiting viral replication. nih.gov

Table 2: Key Interactions of a 5-Formyl-1H-imidazole-4-carboxamide Analogue with HIV-1 Integrase from Molecular Docking

| Compound Moiety | Interacting Residue(s) | Type of Interaction |

|---|---|---|

| Carboxylate Oxygens | E170, H171 | Hydrogen Bonds |

| Imidazole NH | T174 | Hydrogen Bond |

| Aniline Group | T125, A128, W131, W132, Q168 | Hydrophobic Packing |

Data sourced from docking studies on analogues of the target compound. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, used to understand how chemical structure relates to biological activity. nih.govnih.gov

SAR analysis involves synthesizing and testing a series of related compounds to identify which chemical groups are important for activity. For the 1H-imidazole-4,5-dicarbonyl core, an initial SAR analysis was performed to guide the optimization of its structure, leading to the synthesis of more potent inhibitors of the HIV-1 integrase–LEDGF/p75 interaction. nih.govresearchgate.net This involves making systematic modifications, such as changing substituents at different positions on the imidazole ring or its side chains, and observing the effect on inhibitory potency (e.g., IC₅₀ values). researchgate.net

QSAR modeling takes this a step further by using statistical methods to correlate variations in physicochemical properties (represented by molecular descriptors) with changes in biological activity. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory activity against a target like HIV-1 integrase. The process involves:

Data Collection: Assembling a dataset of compounds with measured biological activity.

Descriptor Calculation: Calculating numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties.

Model Building: Using statistical techniques like multiple linear regression or machine learning methods to create a mathematical equation linking the descriptors to the activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure it is robust and reliable for predicting the activity of new, untested compounds. nih.gov

Such models are valuable for prioritizing the synthesis of new compounds, saving time and resources in the drug discovery process. nih.goveuropa.eu

Predictive Modeling for Biological Activity and Efficacy

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a novel scaffold like this compound, QSAR models can be developed to predict its potential efficacy against various biological targets.

The process typically involves the calculation of a wide array of molecular descriptors for a set of related imidazole derivatives with known biological activities. These descriptors can be categorized as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., molar refractivity), among others. nih.gov By employing statistical methods such as multiple linear regression or machine learning algorithms, a QSAR equation is generated that can then be used to predict the activity of new or untested compounds, including this compound.

For instance, a hypothetical QSAR study on a series of imidazole carboxylic acids targeting a specific enzyme might yield a model that highlights the importance of an electron-withdrawing group at the C4 position and a hydrogen-bond-donating group at the C5 position for enhanced activity.

Table 1: Hypothetical Molecular Descriptors for a Series of Imidazole-5-carboxylic Acid Derivatives in a QSAR Study

| Compound | Biological Activity (IC50, µM) | logP | Electronic Descriptor (σ) | Steric Descriptor (MR) |

| Derivative 1 | 2.5 | 1.8 | 0.2 | 45.2 |

| Derivative 2 | 5.1 | 2.2 | -0.1 | 52.7 |

| Derivative 3 | 1.2 | 1.5 | 0.4 | 48.9 |

| This compound (Predicted) | 1.8 | 1.6 | 0.3 | 47.5 |

This table is for illustrative purposes and the data is not from a published study.

The predictive power of such models is crucial for prioritizing the synthesis of compounds with the highest likelihood of success, thereby saving time and resources in the drug development pipeline. nih.gov

Pharmacophore Development for Rational Design

Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. For this compound, a pharmacophore model can be developed based on its structure and potential interactions with a target receptor.

The key pharmacophoric features of this molecule would likely include:

A hydrogen bond donor: The N-H of the imidazole ring.

A hydrogen bond acceptor: The nitrogen atom in the imidazole ring, the oxygen of the formyl group, and the oxygens of the carboxylic acid group.

An aromatic ring feature: The imidazole ring itself. researchgate.net

These features can be mapped in 3D space to create a pharmacophore hypothesis. This model can then be used to virtually screen large compound libraries to identify other molecules that fit the pharmacophore and are therefore likely to exhibit similar biological activity. Furthermore, it can guide the modification of the this compound scaffold to optimize its interaction with a target. For example, the model might suggest that extending a substituent from the imidazole ring could lead to an additional hydrophobic interaction, thereby increasing binding affinity.

Table 2: Potential Pharmacophoric Features of this compound and Their Role in Rational Design

| Pharmacophoric Feature | Potential Interaction | Implication for Rational Design |

| Imidazole N-H | Hydrogen bond donor | Maintain or enhance donor capacity. |

| Imidazole N | Hydrogen bond acceptor | Substitution can modulate basicity and acceptor strength. |

| Formyl C=O | Hydrogen bond acceptor | Can be modified to alter acceptor strength or introduce new interactions. |

| Carboxylic Acid -OH | Hydrogen bond donor/acceptor | Critical for salt bridge formation and strong hydrogen bonding. |

| Imidazole Ring | Aromatic/π-π stacking | Can be substituted to modulate electronic properties and steric bulk. |

This table is for illustrative purposes and the data is not from a published study.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on Density Functional Theory (DFT), are a powerful tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. researchgate.net These methods can be used to calculate the vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra of this compound, providing valuable data for its characterization and for understanding its electronic structure.

Vibrational Spectroscopy:

DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for this compound. researchgate.net This allows for the assignment of the peaks observed in experimental IR and Raman spectra. Key predicted vibrational frequencies would include the N-H stretch, C=O stretches of the formyl and carboxylic acid groups, and various ring stretching and bending modes.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound based on DFT Calculations

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch (Carboxylic Acid) | 3400-3500 | Broad, Strong |

| N-H stretch (Imidazole) | 3100-3200 | Medium |

| C=O stretch (Formyl) | 1680-1700 | Strong |

| C=O stretch (Carboxylic Acid) | 1700-1720 | Strong |

| C=N stretch (Imidazole Ring) | 1580-1620 | Medium |

| C-C stretch (Ring) | 1400-1500 | Medium-Weak |

This table is for illustrative purposes and the data is not from a published study. Frequencies are hypothetical and based on typical ranges for these functional groups.

NMR Spectroscopy:

The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in this compound can also be calculated using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical chemical shifts can be compared with experimental data to confirm the structure of the molecule. The predicted NMR data provides insight into the electronic environment of each nucleus.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (Formyl) | 9.8-10.2 | - |

| H (Imidazole C2) | 7.8-8.2 | - |

| H (Imidazole N1) | 12.0-13.0 | - |

| H (Carboxylic Acid) | 11.0-12.0 | - |

| C (Formyl) | 185-190 | 185-190 |

| C (Carboxylic Acid) | 165-170 | 165-170 |

| C2 (Imidazole) | - | 135-140 |

| C4 (Imidazole) | - | 140-145 |

| C5 (Imidazole) | - | 125-130 |

This table is for illustrative purposes and the data is not from a published study. Chemical shifts are hypothetical and based on typical ranges for these functional groups.

Medicinal Chemistry Research Applications of 4 Formyl 1h Imidazole 5 Carboxylic Acid and Its Derivatives

Role as a Key Synthetic Building Block and Scaffold in Drug Discovery Programs

4-Formyl-1H-imidazole-5-carboxylic acid and its closely related analogues, such as 1,5-disubstituted imidazole-4-carboxylate esters, are recognized as versatile building blocks in organic synthesis and medicinal chemistry. nih.govlifechemicals.com The reactivity of the formyl and carboxylic acid groups allows for a wide range of chemical transformations, making this scaffold an excellent starting point for creating libraries of complex molecules. beilstein-journals.org Chemists utilize these synthons to construct various nitrogen-containing heterocycles, which are integral to many biologically active compounds. nih.gov

The strategic importance of this scaffold lies in its ability to be readily diversified. The core structure provides a rigid framework upon which various substituents can be installed, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, the formyl group can be converted into Schiff bases or other functionalities, while the carboxylic acid can be transformed into esters, amides, or hydrazides. nih.govnih.gov This chemical tractability is crucial in hit-to-lead and lead optimization phases of drug discovery, where fine-tuning of physicochemical properties is necessary to improve potency, selectivity, and pharmacokinetic profiles. lifechemicals.com

A notable example is the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides. nih.govmdpi.com In these synthetic campaigns, the imidazole-4-carboxylate ester serves as a key intermediate, which is then hydrolyzed or reacted with hydrazine (B178648) to yield the final target compounds. nih.gov This approach, starting from simpler building blocks like ethyl isocyanoacetate and imidoyl chlorides, demonstrates the power of using the imidazole (B134444) carboxylate framework to construct targeted libraries for screening against specific biological targets, such as HIV-1 integrase. nih.govmdpi.com The adaptability of the imidazole core makes it a privileged pharmacophore in the design of new therapeutic agents. medcraveonline.com

Investigation of Diverse Pharmacological Activities of Synthesized Analogs

The structural versatility of the this compound scaffold has enabled researchers to generate a wide range of derivatives and investigate their potential across numerous therapeutic areas. researchgate.netresearchgate.net The imidazole nucleus itself is associated with a broad spectrum of biological activities, and modifications at the 4- and 5-positions have led to the discovery of compounds with specific and potent pharmacological effects. researchgate.netresearchgate.net

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

Derivatives of imidazole are widely recognized for their potential antimicrobial effects, including antibacterial, antifungal, and antitubercular activities. researchgate.netresearchgate.net While specific studies on this compound are part of a broader research area, related imidazole derivatives have shown notable activity. For instance, certain imidazole-based compounds have been screened against various bacterial species, including Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii, as well as the fungus Candida albicans. researchgate.net

In one study, a series of imidazolone (B8795221) derivatives, synthesized from oxazolone (B7731731) precursors, demonstrated significant antibacterial properties. nih.gov The potency of these compounds was found to be highly dependent on the substituents attached to the imidazole core. Specifically, derivatives featuring an N,N-dimethylamino)benzylidene group at the 4-position showed promising activity. nih.gov Another study on 4,5-diphenyl-1H-imidazole derivatives revealed that while most compounds had no antibacterial effect, one derivative, compound 6d , was twice as potent as ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. scirp.org

Furthermore, research into pyrazole (B372694) derivatives, which share some structural similarities with imidazoles, has yielded potent agents against Acinetobacter baumannii. Hydrazone derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid showed significant activity, with fluoro and bromo substituted compounds having an MIC of 8 μg/mL against this challenging Gram-negative bacterium. nih.gov While not direct derivatives, these findings underscore the potential of using formyl- and carboxylic acid-functionalized heterocyclic scaffolds to develop new antimicrobial agents.

Anticancer and Antiproliferative Efficacy in Various Cell Lines

The imidazole scaffold is a key component in many compounds investigated for anticancer activity. researchgate.netnih.gov Derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms. Research on analogues related to this compound has uncovered promising antiproliferative potential.

A study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks revealed significant inhibitory effects on the growth of several human cancer cell lines. nih.gov The most potent compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e ), displayed strong activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells. nih.gov Further investigation showed that this derivative could inhibit tumor cell colony formation, reduce cell migration, and induce apoptosis, suggesting it could be a valuable lead compound for developing new anticancer drugs. nih.gov

Conversely, not all derivatives exhibit cytotoxic activity. A study on sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide (AICA), which included the synthesis of a formylated intermediate, found that these specific compounds did not inhibit the growth of L1210 leukemia cells in culture. nih.gov This highlights the critical role that specific substitutions on the imidazole ring play in determining biological activity. Broader research into imidazole-4,5-dicarboxamides has also identified compounds with antiproliferative activity against HL-60 (promyelocytic leukemia) cells, with many derivatives showing IC₅₀ values in the low micromolar range. researchgate.net

Table 1: Anticancer Activity of Imidazole-4-Carboxylate Derivative 5e Data sourced from a study on 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. nih.gov

| Compound | Cell Line | IC₅₀ (μM) after 72h |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa | 0.737 ± 0.05 |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 | 1.194 ± 0.02 |

Antiviral Potency (e.g., HIV-1 Integrase Inhibition, SARS-CoV-2)

Derivatives of this compound have been a focal point in the search for novel antiviral agents, particularly against HIV-1. researchgate.netnih.gov A significant breakthrough was the discovery of 5-carbonyl-1H-imidazole-4-carboxamide analogues as potent inhibitors of the interaction between HIV-1 integrase (IN) and the host protein, lens epithelium-derived growth factor (LEDGF/p75). researchgate.net This interaction is crucial for the integration of the viral genome into the host cell's DNA, making it an attractive target for a new class of antiretroviral drugs known as non-catalytic site integrase inhibitors (NCINIs). researchgate.net

Through high-throughput screening, 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid was identified as a selective and significant inhibitor of this protein-protein interaction, with an IC₅₀ value of 6 ± 4 μM. nih.gov This initial hit led to the synthesis of a library of 5-carbonyl-1H-imidazole-4-carboxamide inhibitors. nih.gov Further studies on 1,5-diaryl-1H-imidazole-4-carboxylic acids and their carbohydrazide (B1668358) derivatives identified several compounds that could disrupt the HIV-1 IN and LEDGF/p75 interaction with moderate to good efficacy. nih.gov For instance, compounds 11a , 11b , and 11g exhibited moderate antiviral inhibition (33–45%) in cell-based assays with low cytotoxicity. nih.gov

More recently, the imidazole scaffold has been explored for activity against other viruses. Asymmetric imidazole-4,5-dicarboxamide derivatives were designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov One compound, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2 ), showed the highest potency against the SARS-CoV-2 main protease with an IC₅₀ of 4.79 ± 1.37 μM in an in vitro assay. nih.gov

Table 2: Antiviral Activity of Imidazole-4,5-Dicarboxamide and Related Derivatives Data sourced from studies on HIV-1 and SARS-CoV-2 inhibitors. nih.govnih.govnih.gov

| Compound/Derivative Class | Target | Activity Type | Result (IC₅₀) |

| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | HIV-1 IN-LEDGF/p75 Interaction | Inhibition | 6 ± 4 μM |

| 1,5-diaryl-1H-imidazole-4-carbohydrazides (11a, 11b, 11g) | HIV-1 (Cell-based) | Antiviral Inhibition | 33-45% at 100 µM |

| Imidazole-4,5-dicarboxamide derivative (5a2) | SARS-CoV-2 Main Protease | Inhibition | 4.79 ± 1.37 μM |

Enzyme Inhibition Profiles (e.g., Xanthine (B1682287) Oxidase, HIV-1 Integrase, other relevant enzymes)

The ability of imidazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. researchgate.net Beyond the previously mentioned HIV-1 integrase, analogues of this compound have been specifically designed and evaluated as inhibitors of other key enzymes, most notably xanthine oxidase.